N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-11(16)15(10-13-6-4-8-17-13)9-12-5-3-7-14(12)2/h3-8H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBZNUFWLFYBAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CN1C)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acetamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling Reactions: The pyrrole and thiophene rings are then coupled through a series of reactions involving alkylation and acylation to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, lithium diisopropylamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Medicinal Chemistry
N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acetamide has shown promising results in medicinal chemistry, particularly in the development of new therapeutic agents.
Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives have demonstrated effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations reported around 256 µg/mL .
Anticancer Properties : Studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For example, compounds structurally related to this compound exhibited selective toxicity towards human cancer cells while sparing normal cells .
Enzyme Inhibition : This compound may inhibit enzymes related to metabolic pathways involved in disease progression. Similar compounds have been shown to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases .
Agricultural Applications
The compound has potential uses in agriculture, particularly as a pesticide or herbicide. Its structural features suggest it may interact with biological systems in pests:
Insecticidal Activity : Recent studies have focused on thienylpyridyl and thioether-containing acetamides for their insecticidal properties. Compounds derived from this compound have been evaluated for effectiveness against pests such as Mythimna separata and Plutella xylostella, showing promising insecticidal activity .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thienyl-containing acetamides revealed that modifications to the thiophene ring significantly enhanced antimicrobial activity. The tested derivatives were compared against standard antibiotics, showcasing superior efficacy against resistant strains of bacteria .
Case Study 2: Cytotoxicity Assessment
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that specific structural modifications led to increased apoptosis in cancerous cells while minimizing toxicity to healthy cells, suggesting a potential pathway for developing targeted cancer therapies .
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Analogues Identified:
Function: Provides a cooling sensation, making it suitable as a food flavoring agent .
Antimicrobial Thiophenylazolyl Pyrrolylsulfamoyl Acetamides (e.g., Compounds 10d, 10e, 10f) Structure: Feature sulfamoyl bridges and nitro/chloro substituents (e.g., 10d: 2-(N-(4-(4-Chlorophenyl)-1H-pyrrol-2-yl)sulfamoyl)-N-(4-(4-nitrothiophen-2-yl)-1H-imidazol-2-yl)acetamide). Function: Exhibit antimicrobial activity against bacteria (e.g., Staphylococcus aureus) and fungi (Candida albicans) via agar diffusion and MIC assays .
N-Substituted Acetamides with Pyridyl/Quinolinyl Groups (e.g., (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide) Structure: Incorporate indolinone and isoxazole moieties. Physicochemical Properties: LogP values range from 5.408 to 5.797, indicating moderate lipophilicity .
Pesticide-Related Acetamides (e.g., Thenylchlor)
- Structure: 2-Chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide.
- Function: Herbicidal activity via chloro and thienyl substituents .
Table 1: Comparative Data for Selected Analogues
Physicochemical and Conformational Analysis
- Crystal Packing : Intramolecular N–H⋯O and O–H⋯O hydrogen bonds stabilize molecular conformations in crystal structures .
Biological Activity
N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acetamide (CAS Number: 1286711-00-9) is a compound characterized by its unique molecular structure, which includes heterocyclic rings of pyrrole and thiophene. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Molecular Structure and Properties
The molecular formula of this compound is C13H16N2OS, with a molecular weight of 248.35 g/mol. Its structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C13H16N2OS |
| Molecular Weight | 248.35 g/mol |
| CAS Number | 1286711-00-9 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Antiviral Properties
Recent studies have highlighted the potential antiviral properties of compounds containing pyrrole and thiophene moieties. These compounds have shown efficacy against various viruses, including HIV and herpes simplex virus (HSV). For instance, similar heterocycles demonstrated significant antiviral activity with EC50 values in the low micromolar range, indicating their potential as antiviral agents .
Anticancer Activity
Research indicates that compounds with similar structural characteristics exhibit cytotoxic effects on cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest. For example, derivatives of thiophene-containing compounds have been reported to inhibit cancer cell proliferation effectively .
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. The presence of the pyrrole ring is known to enhance binding affinity to various receptors, potentially modulating signaling pathways involved in cell proliferation and survival .
Study 1: Antiviral Efficacy
In a study investigating the antiviral properties of related compounds, it was found that certain derivatives exhibited up to 69% reduction in HSV plaques at specific concentrations. The study emphasized the importance of structural modifications in enhancing antiviral efficacy .
Study 2: Cytotoxicity in Cancer Cells
Another study evaluated the cytotoxic effects of thiophene derivatives on human cancer cell lines. The results indicated that these compounds could induce apoptosis with IC50 values ranging from 10 to 30 µM, suggesting a promising avenue for cancer therapy .
Discussion
The biological activity of this compound is supported by various studies demonstrating its potential as an antiviral and anticancer agent. The unique combination of pyrrole and thiophene rings contributes to its bioactivity, making it a candidate for further research and development.
Q & A
Basic: What are the optimal synthetic routes for N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acetamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves sequential alkylation and acylation steps. A common approach includes:
- Step 1: Reacting 1-methylpyrrole-2-carbaldehyde with a methylating agent (e.g., MeI) to introduce the methyl group on the pyrrole nitrogen.
- Step 2: Coupling the resulting intermediate with thiophen-2-ylmethanamine via reductive amination using NaBHCN.
- Step 3: Acetylation of the secondary amine with acetyl chloride in dichloromethane under inert conditions.
Optimization Strategies:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps .
- Temperature Control: Maintain 0–5°C during acylation to minimize side reactions .
- Monitoring: Use TLC (silica gel, hexane:EtOAc 3:1) and NMR to track intermediates .
Advanced: How can conflicting NMR data for this compound be resolved?
Answer:
Conflicts in NMR signals (e.g., overlapping peaks for pyrrole and thiophene protons) can be addressed via:
- 2D NMR Techniques:
- HSQC: Correlates and signals to assign quaternary carbons adjacent to methyl groups.
- NOESY: Identifies spatial proximity between protons (e.g., differentiating pyrrole N-methyl from thiophene methylene).
- Computational Validation: Compare experimental shifts with DFT-calculated chemical shifts (software: Gaussian 16) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy: and NMR confirm regiochemistry (e.g., thiophene substitution pattern) and acetylation success .
- Mass Spectrometry (HRMS): Validates molecular weight (expected [M+H]: 293.12) and detects isotopic patterns for sulfur atoms .
- IR Spectroscopy: Identifies amide C=O stretch (~1650 cm) and aromatic C-H bends (~3100 cm) .
Advanced: How can crystallographic data resolve ambiguities in the molecular structure?
Answer:
- Single-Crystal X-ray Diffraction (SC-XRD):
- Data Collection: Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Refinement: SHELXL refines positional and thermal parameters; residual electron density maps confirm hydrogen bonding (e.g., amide N-H···O interactions) .
- ORTEP Visualization: Generates 3D molecular diagrams to validate stereochemistry .
Basic: How can researchers evaluate the pharmacological potential of this compound?
Answer:
- In Vitro Assays:
- Enzyme Inhibition: Test against kinases (e.g., EGFR) using fluorescence-based assays (IC determination) .
- Antimicrobial Screening: Use microdilution methods (MIC values against Gram+/− bacteria) .
- Cytotoxicity: MTT assay on HEK-293 cells to assess safety margins .
Advanced: How to address contradictory bioactivity data in different assay conditions?
Answer:
Contradictions (e.g., high potency in kinase assays but low cellular activity) may arise from:
- Membrane Permeability: Measure logP (HPLC-derived) to assess lipophilicity; modify with PEGylation if needed .
- Metabolic Stability: Incubate with liver microsomes (human/rat) to identify rapid degradation pathways .
- Target Engagement: Use CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding .
Basic: What are the stability considerations for this compound under varying storage conditions?
Answer:
- Light Sensitivity: Store in amber vials at −20°C; monitor degradation via HPLC (C18 column, MeCN:HO gradient) .
- Hydrolysis Risk: Avoid aqueous buffers at pH > 8.0; lyophilize for long-term storage .
Advanced: What mechanistic insights can be gained from studying its reactivity under radical conditions?
Answer:
- Radical Scavenging Assays: Use DPPH or ABTS to evaluate antioxidant potential (λ = 517 nm) .
- ESR Spectroscopy: Detect transient radicals (e.g., thiophene-centered) generated under UV irradiation .
- Computational Modeling: Simulate bond dissociation energies (BDEs) for N–H and C–S bonds to predict degradation pathways .
Basic: How to validate purity and identify trace impurities?
Answer:
- HPLC-PDA: Use a reversed-phase column (Zorbax SB-C18) with UV detection at 254 nm; quantify impurities >0.1% .
- LC-MS/MS: Fragment ions (e.g., m/z 275.10 for deacetylated byproduct) confirm impurity structures .
Advanced: How can computational methods guide the design of derivatives with enhanced activity?
Answer:
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity using PLS regression .
- Docking Studies (AutoDock Vina): Predict binding poses in target proteins (e.g., COX-2) to prioritize substituents (e.g., fluorination at pyrrole C3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
